molecular formula C21H17NO B4570781 biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone

biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4570781
M. Wt: 299.4 g/mol
InChI Key: NPMMXEGNYDXFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone is a compound that features a biphenyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-1H-indole structure

Scientific Research Applications

Biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

Target of Action

1-(2-biphenylylcarbonyl)indoline, like other indole derivatives, is known to interact with various biological receptors and enzymes . These targets play a crucial role in numerous biological processes, including cell proliferation, apoptosis, and signal transduction

Mode of Action

Indole derivatives are known for their ability to bind with high affinity to multiple receptors . This binding can trigger a series of biochemical reactions, leading to changes in cellular functions . The exact interaction between 1-(2-biphenylylcarbonyl)indoline and its targets would require further investigation.

Biochemical Pathways

Indole derivatives, including 1-(2-biphenylylcarbonyl)indoline, can influence various biochemical pathways. For instance, indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 1-(2-biphenylylcarbonyl)indoline may have similar effects, but this would need to be confirmed through experimental studies.

Safety and Hazards

Indoline may cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed . It’s also a combustible liquid .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of biphenyl-2-ylmethanone with 2,3-dihydro-1H-indole under specific conditions. One common method involves the use of a catalyst such as concentrated sulfuric acid to facilitate the reaction . The reaction conditions often include heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or indole moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of biphenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-21(22-15-14-17-10-4-7-13-20(17)22)19-12-6-5-11-18(19)16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMXEGNYDXFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
biphenyl-2-yl(2,3-dihydro-1H-indol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.